molecular formula C11H11BrIN B14601775 Quinolinium, 6-bromo-1,2-dimethyl-, iodide CAS No. 59105-86-1

Quinolinium, 6-bromo-1,2-dimethyl-, iodide

Cat. No.: B14601775
CAS No.: 59105-86-1
M. Wt: 364.02 g/mol
InChI Key: IPHQJLDZDIFJEN-UHFFFAOYSA-M
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Description

Quinolinium, 6-bromo-1,2-dimethyl-, iodide is a chemical compound that belongs to the quinolinium family Quinolinium compounds are known for their aromatic heterocyclic structure, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-bromo-1,2-dimethyl-, iodide typically involves the quaternization of 6-bromo-1,2-dimethylquinoline with an iodide source. One common method is to react 6-bromo-1,2-dimethylquinoline with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds through the formation of a quaternary ammonium salt, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-bromo-1,2-dimethyl-, iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, where the bromine or nitrogen atoms may undergo oxidation or reduction.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a quinolinium N-oxide.

Scientific Research Applications

Quinolinium, 6-bromo-1,2-dimethyl-, iodide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolinium, 6-bromo-1,2-dimethyl-, iodide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms in the structure may enhance its binding affinity and specificity. The compound can interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 6-chloro-1,2-dimethyl-, iodide
  • Quinolinium, 6-fluoro-1,2-dimethyl-, iodide
  • Quinolinium, 6-bromo-1,2-dimethyl-, chloride

Uniqueness

Quinolinium, 6-bromo-1,2-dimethyl-, iodide is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogens, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

59105-86-1

Molecular Formula

C11H11BrIN

Molecular Weight

364.02 g/mol

IUPAC Name

6-bromo-1,2-dimethylquinolin-1-ium;iodide

InChI

InChI=1S/C11H11BrN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1

InChI Key

IPHQJLDZDIFJEN-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)Br)C.[I-]

Origin of Product

United States

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